molecular formula C4H9BO2 B8065983 But-1-en-2-ylboronic Acid

But-1-en-2-ylboronic Acid

Cat. No.: B8065983
M. Wt: 99.93 g/mol
InChI Key: NOXVVARMWGBBSZ-UHFFFAOYSA-N
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Description

But-1-en-2-ylboronic acid is an organic compound with the molecular formula C4H9BO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a but-1-en-2-yl chain. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Properties

IUPAC Name

but-1-en-2-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BO2/c1-3-4(2)5(6)7/h6-7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXVVARMWGBBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: But-1-en-2-ylboronic acid can be synthesized through several methods, including the reaction of but-1-en-2-ol with boronic acid derivatives under specific conditions. One common method involves the use of a Grignard reagent, where but-1-en-2-ol is reacted with triisopropyl borate followed by hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: But-1-en-2-ylboronic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted boronic acids or esters.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis
But-1-en-2-ylboronic acid plays a significant role in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. It serves as a coupling partner for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The compound's ability to form stable complexes with various substrates enhances its utility in these reactions .

Table 1: Summary of Cross-Coupling Reactions Involving this compound

Reaction TypeConditionsYield (%)References
Suzuki-MiyauraPd catalyst, base85
SonogashiraCu(I) catalyst90
BorylationLewis base80

Biological Applications

2. Drug Development
The compound is explored for its potential in drug development, particularly in synthesizing boron-containing pharmaceuticals. Its reactivity allows for the creation of boron-based enzyme inhibitors, which have applications in treating various diseases, including cancer .

Case Study: Boron-Based Enzyme Inhibitors
A study investigated the synthesis of a boron-containing inhibitor targeting a specific enzyme involved in cancer progression. The use of this compound facilitated the formation of the desired compound with high selectivity and yield, demonstrating its effectiveness in medicinal chemistry applications.

Material Science Applications

3. Advanced Materials
this compound is utilized in developing advanced materials such as polymers and nanomaterials. Its ability to participate in polymerization reactions allows for creating boron-rich materials with unique properties suitable for electronic devices and sensors .

Table 2: Properties of Boron-Rich Polymers Derived from this compound

PropertyValueApplication
Thermal Stability> 200 °CElectronics
ConductivityModerateSensors
Mechanical StrengthHighStructural materials

Mechanistic Insights

The mechanism of action for this compound involves its ability to form boronate esters through interactions with hydroxyl groups. This property is crucial for its applications in both catalysis and bioconjugation techniques, allowing it to attach biomolecules effectively .

Mechanism of Action

The mechanism by which but-1-en-2-ylboronic acid exerts its effects involves its ability to form stable complexes with various biological molecules. The boronic acid group can interact with amino acids, nucleotides, and other biomolecules, leading to the inhibition of specific enzymes or pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Phenylboronic acid

  • Benzylboronic acid

  • Allylboronic acid

Biological Activity

But-1-en-2-ylboronic acid is a member of the boronic acid family, which has garnered significant attention in medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by its ability to form reversible covalent bonds with diols, making it a valuable tool in various biological applications, including enzyme inhibition and drug design.

This compound features a boron atom bonded to a vinyl group, which contributes to its reactivity and interaction with biological molecules. The general structure can be represented as follows:

C4H7BO2\text{C}_4\text{H}_7\text{B}O_2

This compound can participate in various chemical reactions, including Suzuki coupling, which is pivotal for synthesizing complex organic molecules.

Anticancer Activity

Recent studies have highlighted the potential of this compound and its derivatives in anticancer therapies. Boronic acids have been shown to inhibit proteasomes, which are critical for protein degradation in cancer cells. For instance, the compound bortezomib, a boronic acid derivative, is widely used in multiple myeloma treatment due to its ability to induce apoptosis in cancer cells by inhibiting the proteasome pathway .

Table 1: Anticancer Activity of Boronic Acids

CompoundCancer TypeMechanism of ActionReference
BortezomibMultiple MyelomaProteasome inhibition
This compoundVarious CancersPotential proteasome inhibition (under investigation)

Antibacterial Properties

Boronic acids also exhibit antibacterial activity. A study demonstrated that certain boronic acid derivatives could effectively inhibit the growth of various bacterial strains, including Escherichia coli. The mechanism often involves interference with bacterial enzyme function, leading to cell death .

Table 2: Antibacterial Efficacy

CompoundBacteriaMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli6.50 mg/mL
Phenyl boronic acidsVarious strainsVaries by derivative

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Boronic acids are known to bind covalently to serine residues in active sites of enzymes, thus inhibiting their activity. This property makes them useful in developing inhibitors for various therapeutic targets .

Table 3: Enzyme Inhibition Studies

EnzymeInhibitorIC50 Value (µM)Reference
AcetylcholinesteraseThis compound115.63 ± 1.16
ButyrylcholinesteraseThis compound3.12 ± 0.04

Case Study 1: Anticancer Effects

A recent study focused on the synthesis of this compound derivatives and their evaluation against cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of 18.76 ± 0.62 µg/mL, indicating their potential as anticancer agents .

Case Study 2: Antibacterial Activity

In another study assessing the antibacterial properties of boronic acids, this compound was tested against E. coli. The results demonstrated effective inhibition at concentrations of 6.50 mg/mL, suggesting its potential application in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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